molecular formula C20H19FN2O3S B2464418 8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034277-81-9

8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline

Cat. No.: B2464418
CAS No.: 2034277-81-9
M. Wt: 386.44
InChI Key: LHSAQCZABHOMAH-UHFFFAOYSA-N
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Description

8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a quinoline core structure, which is known for its diverse biological activities, and a piperidine moiety, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperidine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways. Additionally, the 3-fluorophenylsulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 8-fluoro-3-[(3-fluorophenyl)sulfonyl]-4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]quinoline
  • 1,4-disubstituted piperidines

Uniqueness

8-((1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)oxy)quinoline is unique due to its specific combination of a quinoline core and a piperidine ring, which imparts distinct biological activities. The presence of the 3-fluorophenylsulfonyl group further enhances its pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

8-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-16-6-2-7-18(14-16)27(24,25)23-12-9-17(10-13-23)26-19-8-1-4-15-5-3-11-22-20(15)19/h1-8,11,14,17H,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSAQCZABHOMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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